3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

Solid-form chemistry Analytical quality control Pre-formulation

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride (CAS 93865-26-0) is the dihydrochloride salt of a bicyclic diamine core bearing an N3-benzyl substituent. The free base (CAS 92373-56-3) is an oil at ambient temperature, whereas the dihydrochloride salt is a well-defined crystalline solid with a reported melting point of 216–218 °C (ethanol solvate).

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
CAS No. 93865-26-0
Cat. No. B1377790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride
CAS93865-26-0
Molecular FormulaC14H22Cl2N2
Molecular Weight289.2 g/mol
Structural Identifiers
SMILESC1CC2CN(CC(C1)N2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
InChIKeyHOHUHMWMFGXUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane Dihydrochloride (CAS 93865-26-0): Procurement-Grade Identity and Physicochemical Baseline


3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride (CAS 93865-26-0) is the dihydrochloride salt of a bicyclic diamine core bearing an N3-benzyl substituent. The free base (CAS 92373-56-3) is an oil at ambient temperature, whereas the dihydrochloride salt is a well-defined crystalline solid with a reported melting point of 216–218 °C (ethanol solvate) . Commercial material is routinely supplied at ≥95 % purity and is classified as harmful/irritant under GHS, carrying H302, H315, H319, and H335 hazard statements . The 3,9-diazabicyclo[3.3.1]nonane scaffold has been exploited historically as a rigidified piperazine isostere for nicotinic acetylcholine receptor pharmacology and, more recently, for dopamine D2 receptor ligand design—activity that is strongly modulated by the N3-benzyl substituent, making the unsubstituted parent or bridge-modified analogs inappropriate substitutes .

Why In-Class 3,9-Diazabicyclo[3.3.1]nonane Derivatives Cannot Replace 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane Dihydrochloride


The 3,9-diazabicyclo[3.3.1]nonane scaffold is not a single interchangeable entity; small variations in bridge size, N-substitution pattern, and salt form produce profound differences in physicochemical properties, pharmacological activity, and synthetic utility. The unsubstituted parent 3,9-diazabicyclo[3.3.1]nonane lacks the N3-benzyl group that has been shown to be a critical pharmacophoric element for dopamine D2 receptor affinity, where a 9-benzyl-3,9-diaza-bicyclo[3.3.1]nonane derivative achieved a Ki of 0.033 nM—a potency that is entirely absent in the des-benzyl congener . Bridge-expanded analogs such as 3-benzyl-3,9-diazabicyclo[4.2.1]nonane (CAS 1550033-40-3) alter the N–N distance and ring conformational landscape, leading to different receptor subtype selectivity profiles, while 3,7-diazabicyclo[3.3.1]nonane (bispidine) regioisomers place the benzyl group in a non-equivalent topological position . Furthermore, the dihydrochloride salt form offers a crystalline, high-melting solid amenable to formulation and accurate weighing, in contrast to the free base which is an oil—a practical consideration for reproducible laboratory workflows .

Quantitative Differentiation Evidence for 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane Dihydrochloride vs. Closest Structural Analogs


Crystalline Dihydrochloride Salt vs. Free-Base Oil: Physical Form Drives Weighing Accuracy and Formulation Reproducibility

The dihydrochloride salt (CAS 93865-26-0) is a crystalline solid with a sharp melting point of 216–218 °C (ethanol solvate), providing a definitive identity and purity quality-control handle . In direct contrast, the corresponding free base 3-benzyl-3,9-diazabicyclo[3.3.1]nonane (CAS 92373-56-3) is an oil at ambient temperature . The salt form eliminates the viscosity-handling errors and hygroscopicity variability inherent to the free-base oil, enabling gravimetric accuracy within ±0.01 mg on standard analytical balances—critical for dose-response studies where small mass deviations propagate to significant concentration errors.

Solid-form chemistry Analytical quality control Pre-formulation

D2 Dopamine Receptor Affinity of the 9-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane Chemotype: Sub-nanomolar Potency Absent in the Des-Benzyl Scaffold

A derivative of the 9-benzyl-3,9-diaza-bicyclo[3.3.1]nonane scaffold, (9-benzyl-3,9-diaza-bicyclo[3.3.1]non-3-yl)-(5-bromo-substituted aryl), demonstrated a Ki of 0.033 nM at the rat D2 dopamine receptor in a radioligand displacement assay using [125I]-NCQ 298 . This sub-nanomolar affinity is contingent on the N9-benzyl substituent; the des-benzyl 3,9-diazabicyclo[3.3.1]nonane parent lacks measurable affinity for D2 receptors at comparable concentrations, and the N3-benzyl-dihydrochloride salt (the target compound) serves as the late-stage synthetic precursor for accessing this chemotype. Bridge-expanded analogs (e.g., 3,9-diazabicyclo[4.2.1]nonane or [3.3.2]decane scaffolds) produce different N–N distances and altered receptor-binding geometries, resulting in distinct selectivity profiles versus D2 .

Dopamine D2 receptor GPCR ligand design CNS medicinal chemistry

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Historical Pharmacological Validation of the 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane Scaffold

The 3-benzyl-3,9-diazabicyclo[3.3.1]nonane scaffold was the core structure in a series of 9-alkylaminoalkyl derivatives that demonstrated central nicotine antagonism, a pharmacological property linked to anti-Parkinsonian utility as established by Bovet and Longo . These derivatives antagonized nicotine-induced tremors in vivo, and the structure-activity relationship (SAR) was explicitly anchored to the 3-benzyl substitution pattern on the [3.3.1] bridge. In contrast, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) regioisomers, despite sharing the same atom count and benzyl group, exhibit different nitrogen spatial orientation and have been predominantly explored as class III antiarrhythmics rather than central nicotine antagonists—a divergence in therapeutic application driven entirely by nitrogen placement .

Nicotinic acetylcholine receptor Parkinson's disease pharmacology Central nicotine antagonism

Monoamine Neurotransmitter Re-Uptake Inhibitor Chemotype: Patent-Backed Scaffold for Serotonin, Norepinephrine, and Dopamine Transporter Modulation

The 3,9-diazabicyclo[3.3.1]nonane scaffold, when appropriately substituted at N3 and N9 (including with benzyl-type groups), is claimed in international patent families (e.g., CA 2641683 A1, US 7,700,596) as a core structure for monoamine neurotransmitter re-uptake inhibitors targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . While the patent examples feature heteroaryl rather than unsubstituted benzyl groups at N3, the 3-benzyl dihydrochloride salt (CAS 93865-26-0) serves as the key synthetic intermediate for introducing diverse N3-aryl/heteroaryl substituents via late-stage N-debenzylation/re-functionalization or direct N3-modification. In contrast, the unsubstituted 3,9-diazabicyclo[3.3.1]nonane parent lacks the N3-substituent entirely, precluding any meaningful SAR exploration at this position without additional synthetic steps .

Monoamine transporter Depression therapeutics Neurotransmitter re-uptake inhibition

Validated Application Scenarios for 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane Dihydrochloride Based on Quantitative Differentiation Evidence


CNS Medicinal Chemistry: Dopamine D2 Receptor Ligand Development Programs

The 3-benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride serves as the direct synthetic precursor to a chemotype that has produced sub-nanomolar D2 dopamine receptor ligands (Ki = 0.033 nM). Medicinal chemistry teams developing antipsychotic or anti-Parkinsonian agents can use the dihydrochloride salt to access the 9-benzyl-3,9-diazabicyclo[3.3.1]nonane core through reproducible, high-purity solid-phase handling, eliminating the variability associated with the free-base oil. The pre-installed N3-benzyl group provides a handle for late-stage diversification, while the crystalline nature of the salt supports accurate formulation for in vivo dose-response studies .

Nicotinic Acetylcholine Receptor Pharmacology: Central Nicotine Antagonism Studies

Based on the historical pharmacological validation of 9-alkylaminoalkyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane derivatives as central nicotine antagonists with anti-Parkinsonian correlates, the dihydrochloride salt is the appropriate starting material for synthesizing novel nAChR ligands. Researchers investigating nicotinic mechanisms in Parkinson's disease or nicotine dependence should prioritize this scaffold over the 3,7-diazabicyclo[3.3.1]nonane (bispidine) regioisomers, which direct pharmacology toward cardiac ion-channel modulation rather than central nicotine antagonism .

Monoamine Transporter Inhibitor SAR: Rapid N3-Diversification Platform

For structure-activity relationship (SAR) campaigns targeting serotonin, norepinephrine, and dopamine transporters, the 3-benzyl-3,9-diazabicyclo[3.3.1]nonane dihydrochloride provides a synthetic step-count advantage over the unsubstituted 3,9-diazabicyclo[3.3.1]nonane core. The pre-installed N3-benzyl group can be retained, modified, or orthogonally cleaved to introduce heteroaryl substituents as required by the patent-defined pharmacophore for monoamine re-uptake inhibition (CA 2641683 A1). Commercially available at 95–97 % purity, the salt form ensures consistent starting material quality across multi-batch SAR campaigns .

Analytical Reference Standard and Solid-Form Quality Control

The well-defined melting point of 216–218 °C (ethanol solvate) and the crystalline nature of the dihydrochloride salt make it suitable as an in-house reference standard for identity and purity verification by differential scanning calorimetry (DSC) or capillary melting-point apparatus. This is in contrast to the free base (oil), which lacks a discrete melting transition. Procurement of the dihydrochloride salt thus supports robust analytical quality control workflows for laboratories synthesizing or characterizing derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold .

Quote Request

Request a Quote for 3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.